3-Oxocyclohexanecarboxylic acid

概述

描述

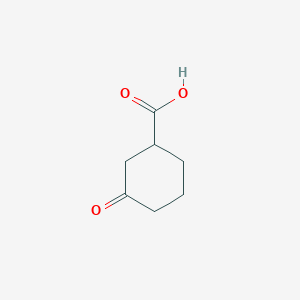

3-Oxocyclohexanecarboxylic acid is a cyclic keto acid with the molecular formula C7H10O3 It is known for its unique structure, which includes both a ketone and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions: 3-Oxocyclohexanecarboxylic acid can be synthesized starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne . The synthesis involves several steps, including elimination and addition reactions. One common method involves the elimination of hydrogen bromide followed by the addition of cyanide ions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be prepared using standard organic synthesis techniques. These methods typically involve the use of readily available starting materials and reagents, making the process scalable for industrial applications.

化学反应分析

Types of Reactions: 3-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acid chlorides and alcohols are commonly used in esterification reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols.

科学研究应用

Pharmaceutical Development

3-Oxocyclohexanecarboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity. For instance, it has been explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) due to its potential to inhibit cyclooxygenase enzymes .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its reactivity allows for further transformations, making it valuable in synthesizing various organic compounds, including agrochemicals and specialty chemicals .

Material Science

In material science, this compound has been investigated for its potential use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as enhanced thermal stability and mechanical strength .

Case Study 1: Development of Indomethacin Analogues

Research has shown that modifications to the structure of indomethacin, a well-known NSAID, using derivatives of this compound can lead to compounds with improved selectivity and potency against specific targets like AKR1C3 enzymes. These studies indicate that subtle changes in the molecular structure significantly affect biological activity and therapeutic potential .

Case Study 2: Synthesis of Novel Polymers

A study focused on using this compound as a building block for synthesizing novel polymers demonstrated its effectiveness in creating materials with unique properties. The resulting polymers exhibited enhanced resistance to thermal degradation, making them suitable for high-performance applications .

Data Table: Comparison of Applications

作用机制

The mechanism of action of 3-oxocyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical synthesis pathways .

相似化合物的比较

- 2-Oxocyclohexanecarboxylic acid

- 3-Oxocyclohexaneacetic acid

- Cyclohexanecarboxylic acid

Comparison: 3-Oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

生物活性

3-Oxocyclohexanecarboxylic acid (also known as 3-oxocyclohexane-1-carboxylic acid) is a keto acid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of 142.15 g/mol. The compound features a cyclohexane ring with a keto group and a carboxylic acid functional group, contributing to its reactivity and biological potential.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown that analogs of cyclohexanecarboxylic acids can inhibit human ornithine aminotransferase (OAT), which plays a critical role in amino acid metabolism. Inhibition of OAT can disrupt glutamine and proline metabolism in cancer cells, potentially depriving tumors of essential nutrients necessary for growth .

Anti-inflammatory Properties

Some derivatives of this compound have been studied for their anti-inflammatory effects. Analogues have been synthesized that demonstrate selective inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This selectivity can lead to reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The compound has also shown potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the keto group in this compound may enhance its ability to scavenge free radicals .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to active sites on enzymes like OAT, it alters metabolic pathways crucial for tumor growth.

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival, impacting disease progression.

- Radical Scavenging : The structural features allow it to interact with free radicals, potentially reducing cellular damage.

Case Study 1: Cancer Metabolism

A study investigated the effects of various cyclohexanecarboxylic acid derivatives on hepatocellular carcinoma cells. Results indicated that specific analogs led to decreased cell viability by inhibiting OAT activity, suggesting a novel therapeutic avenue for targeting metabolic pathways in cancer .

Case Study 2: Inflammation Models

In vivo studies using animal models demonstrated that compounds derived from this compound exhibited significant reductions in inflammatory markers when administered during induced inflammation. These findings support the potential use of these compounds in treating inflammatory diseases .

Table 1: Biological Activities of this compound Derivatives

属性

IUPAC Name |

3-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQNARHYZXAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375074 | |

| Record name | 3-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16205-98-4 | |

| Record name | 3-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the hydrogen bonding pattern observed in 3-Oxocyclohexanecarboxylic acid?

A: The crystal structure of this compound reveals a distinct hydrogen bonding pattern where the molecule forms acid-to-ketone catemers. [] These catemers have a glide relationship, advancing by two cells in the 'a' direction and one cell in the 'c' direction of the crystal lattice. [] This specific arrangement, characterized by an O...O distance of 2.683 Å and an O-H...O angle of 166°, contributes significantly to the compound's solid-state packing and potentially influences its physicochemical properties. [] Understanding these interactions is crucial for researchers exploring its applications in various fields, including potential use as a building block for more complex molecules.

Q2: How does the structure of this compound relate to its potential biological activity?

A: While this compound itself might not possess potent biological activity, its derivatives, particularly those with modifications at the 3-position of the cyclohexane ring, exhibit interesting biological profiles. For instance, (1R,3S)-3-Aminocyclohexanecarboxylic acid, a derivative where the ketone group is replaced by an amine, demonstrates significant inhibitory activity towards the uptake of GABA by rat brain slices. [] This suggests that the stereochemistry at the 3-position plays a crucial role in dictating biological activity. [] Further research exploring structural modifications of this compound could lead to the development of novel compounds with enhanced activity and selectivity for specific biological targets.

Q3: Are there any known protein targets for this compound or its derivatives?

A: Yes, research indicates that a derivative of this compound, specifically (R)-3-oxocyclohexanecarboxylic acid, can interact with the PhzA/B enzyme from Burkholderia cepacia R18194. [] The crystal structure of this complex provides valuable insights into the binding mode and interactions between the ligand and the enzyme's active site. [] This finding opens avenues for investigating the potential use of this compound derivatives as tools to study PhzA/B or even as starting points for developing novel inhibitors targeting this enzyme for therapeutic purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。